Kinase Selectivity: Imidazo[1,2-b]pyridazine Core Demonstrates Broad Selectivity Over 192 Kinases vs. Promiscuous Multitarget Inhibitors
Imidazo[1,2-b]pyridazine derivatives such as compound 27f achieved potent cellular Mps1 inhibition (IC50 = 0.70 nM) while maintaining exceptional selectivity across a panel of 192 kinases [1]. In contrast, the multitarget kinase inhibitor ponatinib—a widely used comparator with a distinct core scaffold—exhibits promiscuous inhibition across numerous kinases, limiting its utility in target-specific studies [2]. This scaffolds capacity for achieving sub-nanomolar potency with broad kinome selectivity directly distinguishes imidazo[1,2-b]pyridazine-based probes from non-selective ATP-competitive inhibitors.
| Evidence Dimension | Kinase selectivity breadth (number of kinases tested vs. inhibited at relevant concentration) |
|---|---|
| Target Compound Data | Compound 27f (imidazo[1,2-b]pyridazine derivative): Mps1 cellular IC50 = 0.70 nM, selectivity confirmed over 192 kinases |
| Comparator Or Baseline | Ponatinib (multitarget kinase inhibitor, distinct scaffold): inhibits VEGFR-2, PDGFR, FGFR, SRC, and multiple other kinases with low selectivity |
| Quantified Difference | Selectivity panel: 192 kinases tested; ponatinib lacks comparable selectivity profile based on published kinome screening data [1][2] |
| Conditions | Cellular Mps1 inhibition assay and kinome-wide selectivity profiling (192 kinases); comparator ponatinib evaluated in VEGFR-2 biochemical and cellular assays |
Why This Matters
For researchers requiring a kinase probe with minimal off-target activity, the imidazo[1,2-b]pyridazine scaffold provides a validated selectivity advantage over promiscuous ATP-competitive inhibitors, reducing false positives in target engagement studies.
- [1] Kusakabe, K., Ide, N., Daigo, Y., Itoh, T., Yamamoto, T., Hashizume, H., Nozu, K., Yoshida, H., Tadano, G., & Tagashira, S. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1760-1775. DOI: 10.1021/jm501599u View Source
- [2] Wang, S., et al. (2024). Design, synthesis, and biological evaluation of naphthalene imidazo[1,2-b]pyridazine hybrid derivatives as VEGFR selective inhibitors. Archiv der Pharmazie, 357(10), e2400411. DOI: 10.1002/ardp.202400411 View Source
